molecular formula C21H28O2 B3109834 4,9(11)-PREGNADIEN-3,20-DIONE CAS No. 17652-16-3

4,9(11)-PREGNADIEN-3,20-DIONE

Cat. No.: B3109834
CAS No.: 17652-16-3
M. Wt: 312.4 g/mol
InChI Key: LCXMRSLFWMMCAS-UHFFFAOYSA-N
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Description

4,9(11)-PREGNADIEN-3,20-DIONE is a steroidal compound that belongs to the class of pregnadienes. It is characterized by its unique structure, which includes two double bonds at positions 4 and 9(11) and keto groups at positions 3 and 20. This compound is of significant interest in various fields of scientific research due to its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9(11)-PREGNADIEN-3,20-DIONE typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the oxidation of 4,9(11)-pregnadien-3β-ol-20-one using reagents such as pyridinium chlorochromate (PCC) or Jones reagent. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,9(11)-PREGNADIEN-3,20-DIONE undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in different steroidal alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the keto positions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC, Jones reagent, or potassium permanganate.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with distinct chemical and biological properties.

Scientific Research Applications

4,9(11)-PREGNADIEN-3,20-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other steroidal compounds and as a model compound for studying steroidal chemistry.

    Biology: Investigated for its role in various biological processes, including hormone regulation and signal transduction.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of hormonal disorders and certain cancers.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    4,9(11)-Pregnadien-3β-ol-20-one: A precursor in the synthesis of 4,9(11)-PREGNADIEN-3,20-DIONE.

    4,9(11)-Pregnadien-3,20-diol: A reduced form with hydroxyl groups instead of keto groups.

    This compound derivatives: Various substituted derivatives with different functional groups.

Uniqueness

This compound is unique due to its specific double bond configuration and keto groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications make it a compound of significant interest in both research and industry.

Properties

IUPAC Name

17-acetyl-10,13-dimethyl-1,2,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h9,12,16-18H,4-8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXMRSLFWMMCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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